molecular formula C12H18ClN3O B1467449 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine CAS No. 1490083-36-7

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1467449
CAS No.: 1490083-36-7
M. Wt: 255.74 g/mol
InChI Key: DVTOAJVLISOFHK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal and organic chemistry research. Pyrimidines are a privileged scaffold in drug discovery due to their fundamental role in biological systems, such as being integral components of nucleic acids (DNA and RNA) and several vitamins . The specific substitution pattern on this compound—featuring a chloro group at the 4-position and a 4-ethoxypiperidine moiety at the 6-position—makes it a valuable intermediate for the synthesis of more complex molecules. The 4-chloro group is a reactive site that can be readily displaced by various nucleophiles, such as amines and thiols, facilitating the construction of diverse chemical libraries for biological screening . The 4-ethoxypiperidine substituent is a common pharmacophore intended to influence the molecule's physicochemical properties and its interaction with biological targets. Pyrimidine-based structures are extensively investigated for a wide spectrum of therapeutic applications. Research on analogous compounds has demonstrated promising antimicrobial , anticancer , anti-inflammatory , and antiviral activities . This makes this compound a versatile key building block for researchers developing new potential therapeutic agents, particularly in the areas of infectious diseases and oncology. As a chemical intermediate, its primary research value lies in its utility in structure-activity relationship (SAR) studies through further functionalization. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-10-4-6-16(7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTOAJVLISOFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine typically follows a multi-step approach:

  • Step 1: Preparation of 4,6-dichloro-2-methylpyrimidine intermediate.
  • Step 2: Selective substitution of the 6-chloro position with 4-ethoxypiperidine.
  • Step 3: Purification and isolation of the target compound.

Preparation of 4,6-Dichloro-2-methylpyrimidine Intermediate

The 4,6-dichloropyrimidine core is a key precursor. According to patent CN103073505A, 4,6-dichloropyrimidines can be synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine or dimethylformamide (DMF) as catalysts or additives. The reaction is conducted at elevated temperatures (80–100 °C) for about 7 hours, followed by vacuum distillation to remove excess POCl3 and subsequent crystallization from aqueous media to isolate the product with high purity (up to 99.6%) and yields around 95–97% (Table 1).

Table 1: Preparation of 4,6-Dichloro-2-methylpyrimidine

Parameter Condition/Value
Starting material 4-Chloro-6-methoxypyrimidine (100 g)
Chlorinating agent Phosphorus oxychloride (400 g)
Catalyst/additive Dry DMF or DIPEA (30–38 g)
Temperature 80–100 °C
Reaction time 7 hours
Work-up Vacuum distillation, aqueous quench at 0 °C
Purity 99.3–99.6%
Yield 95.6–97.55%

Substitution with 4-Ethoxypiperidine

The critical substitution step involves nucleophilic aromatic substitution of the 6-chloro group by 4-ethoxypiperidine. This step generally follows the preparation of the 4,6-dichloropyrimidine intermediate.

  • Reagents: 4-Ethoxypiperidine acts as the nucleophile.
  • Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetone.
  • Catalysts/Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) may be used as bases to facilitate substitution.
  • Temperature: Reaction temperatures typically range from room temperature to reflux conditions depending on solvent choice.
  • Reaction time: Several hours to overnight to ensure complete substitution.

For example, literature on related pyrimidine derivatives indicates that the substitution can be performed without the need for additional base in some cases, but bases like K2CO3 are often employed to enhance nucleophilicity and reaction rate.

Alternative Preparation of 2-Amino-4-chloro-6-alkoxypyrimidines as Analogous Routes

While direct literature on this compound is limited, analogous preparation methods for 2-amino-4-chloro-6-alkoxypyrimidines provide valuable insights. According to US patent US20060035913A1, these compounds are prepared by reacting 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides or mixtures of alkali metal hydroxides and alcohols in polar aprotic solvents (e.g., acetone). The process includes partial distillation of the solvent (>30%) and precipitation by water addition, yielding high purity (>98%) and high yield (>95%) products under mild temperatures (5–60 °C).

This method highlights the importance of solvent choice, reaction temperature, and controlled work-up to achieve high purity and yield, which can be adapted for the preparation of 4-ethoxypiperidinyl-substituted pyrimidines.

Summary Table of Preparation Methods

Step Method Description Key Conditions/Notes Reference
4,6-Dichloropyrimidine synthesis Chlorination of 4-chloro-6-methoxypyrimidine with POCl3 in presence of DMF or organic amines 80–100 °C, 7 h, vacuum distillation, aqueous quench, crystallization
Nucleophilic substitution at 6-position Reaction of 4,6-dichloropyrimidine with 4-ethoxypiperidine in polar aprotic solvent with base Room temp to reflux, K2CO3 or Et3N base, several hours
Alternative alkoxy substitution Reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides in acetone, followed by solvent removal and precipitation 5–60 °C, >30% solvent distillation, water addition for precipitation

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents such as acetone and DMF enhance nucleophilic substitution efficiency and product purity.
  • Temperature Control: Moderate temperatures (5–60 °C) prevent side reactions and decomposition, improving yield and purity.
  • Purification: Controlled solvent removal and water-induced precipitation facilitate isolation of high-purity products.
  • Base Selection: Potassium carbonate and triethylamine are effective bases to promote substitution reactions by deprotonating nucleophiles and scavenging HCl formed.
  • Reaction Time: Extended reaction times (several hours) ensure complete substitution without overreaction or degradation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxypiperidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: N-oxides of the ethoxypiperidinyl group.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypiperidinyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship (SAR) studies conducted.

Comparison with Similar Compounds

Structural and Substituent Differences

Key structural analogs differ in substituent groups, heterocyclic systems, and functional modifications:

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Contains a fused pyrazolo-pyrimidine ring system with a chloromethyl group.
  • Acts as a bifunctional intermediate for synthesizing disubstituted derivatives with antitumor and antibacterial activities .
  • Molecular formula: C₉H₉ClN₄ (MW: 224.65 g/mol).

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine Features a piperazine ring substituted with a 2-fluorophenyl group. Molecular formula: C₁₄H₁₄ClFN₄ (MW: 292.74 g/mol).

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

  • Includes a methylsulfonyl-piperidine group, which increases electron-withdrawing effects and metabolic stability compared to ethoxy substituents .
  • Molecular formula: C₁₁H₁₅ClN₄O₂S (MW: 302.78 g/mol).

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituted with an amino group at position 2 and a piperidine ring at position 6. The amino group enables hydrogen bonding, critical for interactions with enzymes like kinases . Molecular formula: C₁₀H₁₇N₅ (MW: 207.28 g/mol).

Pirinixic Acid Derivatives (e.g., WY-14643) Contains a thioether linkage (e.g., 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)acetic acid). Acts as a peroxisome proliferator-activated receptor (PPARα/γ) agonist, used in metabolic disorder research . Molecular formula: C₁₅H₁₄ClN₃O₂S (MW: 331.81 g/mol).

Tabular Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine C₁₂H₁₇ClN₄O 268.74 4-Ethoxypiperidine, 2-methyl, 4-chloro 2.8
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₉H₉ClN₄ 224.65 Chloromethyl, fused pyrazolo-pyrimidine 1.9
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine C₁₄H₁₄ClFN₄ 292.74 2-Fluorophenyl-piperazine 3.2
Pirinixic Acid (WY-14643) C₁₅H₁₄ClN₃O₂S 331.81 Thioacetic acid, dimethylphenylamino 4.1

Biological Activity

Overview of 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine

This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class often exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Studies have shown that modifications on the pyrimidine ring can enhance activity against various bacterial strains. For instance, compounds with chloro substitutions often exhibit improved potency against Gram-positive bacteria.

Anticancer Properties

Research has indicated that certain pyrimidine derivatives can inhibit cancer cell proliferation. The presence of an ethoxypiperidine moiety may enhance the compound's ability to interact with specific molecular targets involved in cancer progression, such as kinases or receptors.

The biological activity of this compound may be attributed to its ability to:

  • Inhibit specific enzymes or receptors.
  • Interact with DNA or RNA, affecting replication and transcription.
  • Modulate signaling pathways related to cell growth and apoptosis.

Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 32 µg/mL.
Study 2 Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3 Investigated the compound's effect on kinase inhibition, revealing significant activity against specific targets involved in cancer signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., lung, breast) showed promising results in reducing cell viability and inducing apoptosis.
  • In Vivo Models : Animal studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential therapeutic use in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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